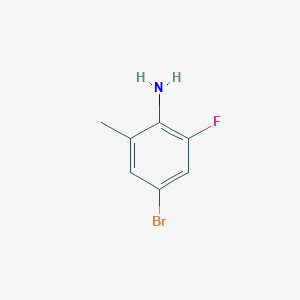

4-Bromo-2-fluoro-6-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNCSLAIDQBUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429683-46-5 | |

| Record name | 4-Bromo-2-fluoro-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluoro-6-methylaniline CAS 429683-46-5 properties

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and substituted aromatic amine that serves as a critical building block in modern organic synthesis. Its trifunctional nature—possessing an amine, a bromine atom, and fluorine atom on a methylated benzene ring—offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and development. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting.

Physicochemical and Structural Properties

This compound is a compound whose structural attributes are key to its chemical utility. The presence of ortho-fluoro and ortho-methyl groups to the amine influences its basicity and nucleophilicity, while the para-bromo group provides a reactive site for cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 429683-46-5 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN | [2][3] |

| Molecular Weight | 204.04 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Liquid | [1] |

| InChI | InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | [1][2] |

| InChIKey | SLNCSLAIDQBUKN-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=CC(=C1N)F)Br | [2][3] |

| Topological Polar Surface Area | 26 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis and Reactivity Profile

The synthesis of substituted anilines like this compound often involves multi-step processes that begin with simpler, commercially available precursors. A plausible synthetic route would involve the selective bromination of 2-fluoro-6-methylaniline. The directing effects of the amine (after protection), fluoro, and methyl groups are crucial for achieving the desired regioselectivity.

Halogenated anilines are important organic compounds widely used in biology, medicine, and the chemical industry.[4] For instance, related structures serve as intermediates for anticancer, anti-obesity, and anti-inflammatory drugs.[4] The synthesis of a similar compound, 4-bromo-2-methylaniline, can be achieved through a process involving arylamine protection, a bromination reaction, and subsequent hydrolysis.[5]

References

- 1. This compound | 429683-46-5 [sigmaaldrich.com]

- 2. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

4-Bromo-2-fluoro-6-methylaniline molecular structure and weight

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline

Introduction

This compound is a halogenated and substituted aromatic amine that serves as a highly versatile building block in organic synthesis. Its unique substitution pattern—featuring a nucleophilic amine group, a bromine atom amenable to cross-coupling reactions, and fluorine and methyl groups that modulate steric and electronic properties—makes it a valuable intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the fields of chemical synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity and designing its applications.

Molecular Structure

The molecule consists of an aniline core substituted at positions 2, 4, and 6. The IUPAC name is this compound.[1] The arrangement of these functional groups dictates the molecule's reactivity, with the amine group directing electrophilic substitution and the bromine atom serving as a key handle for metal-catalyzed cross-coupling reactions.

Caption: 2D structure of this compound.

Chemical Identifiers and Properties

Key identifiers and computed physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 429683-46-5 | PubChem[1] |

| Molecular Formula | C₇H₇BrFN | PubChem[1] |

| Molecular Weight | 204.04 g/mol | PubChem[1] |

| Exact Mass | 202.97459 Da | PubChem[1] |

| Canonical SMILES | CC1=CC(=CC(=C1N)F)Br | PubChem[1] |

| InChI Key | SLNCSLAIDQBUKN-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Purification

The synthesis of substituted anilines often requires a multi-step approach to achieve the desired regioselectivity. A common and logical strategy for preparing this compound involves the protection of the reactive amine group, followed by electrophilic bromination and subsequent deprotection.

Synthetic Strategy Rationale

Direct bromination of 2-fluoro-6-methylaniline is often unselective and can lead to oxidation of the aniline. Therefore, the amine group is first protected, typically as an acetamide. This N-acetyl group is an ortho-, para-director and is bulky enough to sterically hinder substitution at the ortho position, thus favoring bromination at the vacant para position. The final step is the hydrolysis of the amide to regenerate the free aniline. This sequence ensures high yield and purity of the target compound.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-fluoro-6-methylphenyl)acetamide (Protection)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-methylaniline (1.0 eq) in glacial acetic acid (5 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the protected intermediate.

Step 2: Synthesis of N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (Bromination)

-

Dissolve the N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 volumes).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Causality Note: NBS is a mild and selective brominating agent, minimizing over-bromination and side reactions compared to elemental bromine.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

-

Suspend the purified N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours.

-

Cool the reaction mixture to room temperature and then neutralize carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.

-

Further purification can be achieved by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will exhibit coupling to the adjacent fluorine atom. Additionally, a singlet for the methyl (CH₃) protons and a broad singlet for the amine (NH₂) protons will be observed.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to fluorine and bromine showing characteristic shifts and C-F coupling.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching for the methyl group (around 2850-2960 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region (below 1200 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A characteristic feature will be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3]

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Pharmaceutical Synthesis: The aniline moiety can be used to construct heterocyclic rings (e.g., quinolines, indoles) or act as a pharmacophore in its own right. The bromine atom is a key precursor for introducing molecular complexity via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of novel drug candidates for various therapeutic areas.[4][5]

-

Agrochemicals: Similar to pharmaceuticals, this compound can serve as a scaffold for developing new pesticides and herbicides, where the specific substitution pattern can tune the biological activity and selectivity.[5]

-

Materials Science: The molecule can be incorporated into the synthesis of specialty polymers, dyes, and other functional organic materials.[6]

Safety and Handling

As a substituted aniline, this compound requires careful handling. The following information is based on its GHS classification.[1]

GHS Hazard Classification

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |

Safe Handling Protocol

Adherence to a strict safety workflow is mandatory when handling this chemical.[7][8][9]

Caption: Recommended workflow for safely handling this compound.

Conclusion

This compound is a chemical intermediate of significant value in modern organic synthesis. Its defined molecular structure and predictable reactivity allow for its strategic use in constructing complex molecules for the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

- 1. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 3. Benzenamine, 4-bromo- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. Buy 4-Bromo-2-chloro-6-methylaniline | 30273-42-8 [smolecule.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 4-Bromo-2-fluoro-6-methylaniline: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of synthetic pathways for 4-Bromo-2-fluoro-6-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development and process chemistry. It details two primary synthetic strategies: a direct electrophilic aromatic substitution and a protection-bromination-deprotection sequence. The guide offers a thorough analysis of the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. All methodologies are presented with a focus on scientific integrity, aiming to provide a self-validating system for laboratory application.

Introduction: Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methyl group on the aniline core—provides a versatile scaffold for the synthesis of more complex molecules. The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The fluorine and methyl groups modulate the electronic properties and steric environment of the molecule, which can influence its biological activity and physical properties.

This guide will provide a comprehensive overview of the most logical and efficient methods for the synthesis of this important building block, with a focus on regioselectivity and practical laboratory implementation.

Strategic Approaches to Synthesis

The synthesis of this compound presents a classic challenge in aromatic chemistry: the regioselective introduction of a bromine atom onto a substituted benzene ring. The directing effects of the amino, fluoro, and methyl groups must be carefully considered to achieve the desired 4-bromo isomer. Two primary strategies are presented herein:

-

Pathway 1: Direct Electrophilic Bromination. This approach involves the direct bromination of 2-fluoro-6-methylaniline. The success of this pathway hinges on controlling the reaction conditions to favor bromination at the para-position relative to the strongly activating amino group.

-

Pathway 2: Protection-Bromination-Deprotection. This strategy involves the temporary protection of the highly activating amino group to moderate its directing effect and prevent side reactions. Following bromination of the protected intermediate, the protecting group is removed to yield the final product.

The choice between these pathways will depend on factors such as starting material availability, desired purity, and scalability.

Pathway 1: Direct Electrophilic Bromination of 2-Fluoro-6-methylaniline

This is the more direct and atom-economical approach. The key to this synthesis is the regioselective bromination of 2-fluoro-6-methylaniline. The amino group is a powerful ortho-, para-director. The position para to the amino group (position 4) is sterically accessible. The fluorine and methyl groups at positions 2 and 6, respectively, will also influence the regioselectivity.

Mechanistic Considerations and Regioselectivity

The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strongly activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate.

In the case of 2-fluoro-6-methylaniline, the primary directing influence is the amino group. The para position (C4) is highly activated and sterically unhindered. The ortho positions to the amino group are C2 and C6, which are already substituted. Therefore, bromination is expected to occur predominantly at the C4 position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for anilines, as it can minimize over-bromination and side reactions that can occur with harsher reagents like elemental bromine.[1] The use of a polar solvent like acetic acid can facilitate the reaction.

Experimental Protocol

This protocol is adapted from a known procedure for a closely related isomer, 2-bromo-6-fluoro-4-methylaniline.[2]

Reaction Scheme:

References

Starting materials for 4-Bromo-2-fluoro-6-methylaniline synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-methylaniline: Starting Materials and Strategic Execution

Authored by a Senior Application Scientist

Abstract

This compound is a highly substituted aniline derivative that serves as a critical building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its specific arrangement of fluoro, bromo, methyl, and amino substituents provides a unique scaffold for medicinal chemists to design active pharmaceutical ingredients (APIs) with tailored therapeutic properties.[1] This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principal retrosynthetic approaches: the late-stage electrophilic bromination of a pre-functionalized aniline and the reduction of a corresponding nitroaromatic precursor. Detailed experimental protocols, comparative analysis, and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning. The directing effects of the substituents and the timing of their introduction are paramount to achieving a high-yielding and regioselective process. Two logical and field-proven retrosynthetic disconnections emerge as the most viable approaches.

Approach A: Direct bromination of an existing aniline. This route leverages the strong activating and ortho-, para- directing nature of the amino group to install the bromine atom. The primary starting material for this pathway is 2-fluoro-6-methylaniline.

Approach B: Reduction of a nitroaromatic intermediate. This classic and robust strategy involves constructing the fully substituted aromatic ring first, with the amine functionality masked as a nitro group, which is then reduced in the final step. The key intermediate for this pathway is 4-Bromo-2-fluoro-6-nitrotoluene.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Electrophilic Bromination of 2-Fluoro-6-methylaniline

This pathway is arguably the more direct route, contingent on the availability of the starting aniline. The strategy hinges on the powerful activating effect of the amino group, which directs incoming electrophiles to the ortho and para positions.

Principle and Rationale

In 2-fluoro-6-methylaniline, the C2 and C6 positions are occupied. The amino group is the strongest activating group, strongly directing electrophiles to the C4 (para) and C6 (ortho) positions. Since the C6 position is blocked by a methyl group, electrophilic attack is overwhelmingly favored at the C4 position. The fluorine at C2, being an ortho-, para-director but deactivating, does not significantly interfere with the regioselectivity driven by the amine. N-Bromosuccinimide (NBS) is an excellent choice for a brominating agent as it is a solid that is easier and safer to handle than liquid bromine and often provides higher selectivity with fewer side products.[3][4]

Starting Material Synthesis: 2-Fluoro-6-methylaniline

The required starting material, 2-fluoro-6-methylaniline, is commercially available but can also be prepared in the lab. A documented synthesis begins with N-t-butoxycarbonyl-2-fluoroaniline.[5] The process involves a directed ortho-lithiation, where the bulky Boc-protecting group directs t-butyllithium to deprotonate the adjacent C6 position. This lithiated species is then quenched with methyl iodide to install the methyl group. Finally, acidic removal of the Boc protecting group reveals the desired 2-fluoro-6-methylaniline.[5]

Detailed Experimental Protocol: Bromination

This protocol is adapted from established procedures for the bromination of substituted anilines.[3][6]

Step 1: Reaction Setup

-

To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid (approx. 0.5-1.0 M), cool the mixture to 0-5 °C using an ice bath.[3][6]

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05-1.1 eq) in the same solvent.

Step 2: Bromination Reaction

-

Slowly add the NBS solution dropwise to the cooled aniline solution, ensuring the internal temperature remains below 10 °C. The reaction is typically rapid.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[3]

Step 3: Work-up and Isolation

-

Once the starting material is consumed, pour the reaction mixture into a mixture of water and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench any remaining NBS.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product.[6]

Caption: Experimental workflow for the synthesis of this compound via bromination.

Synthetic Pathway II: Reduction of 4-Bromo-2-fluoro-6-nitrotoluene

This pathway represents a robust and highly scalable approach, characteristic of industrial chemical manufacturing. It involves the initial synthesis of a stable nitroaromatic compound, which is then reduced to the target aniline in the final step. The reduction of nitroarenes is one of the most established and reliable methods for aniline synthesis.[7][8]

Principle and Rationale

The core of this strategy is the synthesis of the key intermediate, 4-Bromo-2-fluoro-6-nitrotoluene. This is typically achieved by the electrophilic bromination of 4-fluoro-2-nitrotoluene. In this substrate, the nitro group is a powerful deactivator and a meta-director, while the methyl group is a weak activator and an ortho-, para--director. The fluorine atom is a deactivator but also an ortho-, para--director. The cumulative effect of these groups directs the incoming bromine electrophile to the C6 position. Once this intermediate is secured, the nitro group can be selectively reduced to an amine using various well-established methods, such as catalytic hydrogenation or metal-acid combinations, which are generally high-yielding and tolerant of the aryl halides.[7][9][10]

Starting Material Synthesis: 4-Bromo-2-fluoro-6-nitrotoluene

This key intermediate is prepared from 4-fluoro-2-nitrotoluene.

Detailed Protocol: Bromination of 4-Fluoro-2-nitrotoluene [11][12]

-

In a reaction vessel, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in a mixture of trifluoroacetic acid and concentrated sulfuric acid.

-

Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.2-1.5 eq) portion-wise, maintaining a low temperature.

-

Allow the reaction to stir at room temperature for several hours (e.g., 16-24 hours) until TLC or LC-MS analysis indicates full conversion.[11][12]

-

Carefully pour the reaction mixture onto crushed ice and water.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent in vacuo, the crude product can be purified by flash chromatography to yield pure 4-Bromo-2-fluoro-6-nitrotoluene.[11]

Detailed Experimental Protocol: Nitro Group Reduction

Method A: Catalytic Hydrogenation

-

Charge a suitable pressure vessel with 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq), a solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (5-10% Pd/C, ~1-5 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired this compound, which can be further purified if necessary.

Method B: Metal/Acid Reduction (e.g., SnCl₂)

-

Dissolve 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise. The reaction is often exothermic.

-

Heat the mixture at reflux for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and carefully basify with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is > 8.

-

Extract the resulting suspension with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Caption: Experimental workflow for nitro reduction via catalytic hydrogenation.

Comparative Analysis of Synthetic Pathways

The choice between Pathway I and Pathway II depends on several factors including starting material availability, cost, scalability, and safety considerations.

| Feature | Pathway I: Aniline Bromination | Pathway II: Nitro Reduction |

| Starting Material | 2-Fluoro-6-methylaniline | 4-Fluoro-2-nitrotoluene |

| Number of Steps | 1 (if starting material is available) | 2 |

| Key Transformation | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution, Nitro Reduction |

| Pros | - More direct and atom-economical. - Fewer synthetic steps. | - Utilizes common and robust reactions.[7] - Highly scalable and reliable. - Avoids handling potentially complex anilines until the final step. |

| Cons | - Availability and cost of 2-fluoro-6-methylaniline may be a factor. - Potential for over-bromination if not carefully controlled. | - Longer reaction sequence. - Use of strong acids (H₂SO₄, TFA) requires care. - Hydrogenation requires specialized pressure equipment. |

| Typical Yield | Good to Excellent | Good to Excellent over two steps |

Conclusion

The synthesis of this compound can be effectively achieved via two primary, well-validated synthetic routes. The direct bromination of 2-fluoro-6-methylaniline offers a shorter path, ideal for lab-scale synthesis where the starting material is readily accessible. In contrast, the two-step sequence involving the bromination of a nitrotoluene precursor followed by nitro group reduction provides a more robust, scalable, and often preferred route for industrial production. The selection of the optimal pathway requires a careful evaluation of starting material cost, equipment availability, and desired scale of production. Both strategies underscore fundamental principles of aromatic chemistry and provide reliable access to this valuable synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 2-BROMO-6-FLUORO-4-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]

- 12. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-2-fluoro-6-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

As a key building block in modern medicinal chemistry and materials science, 4-Bromo-2-fluoro-6-methylaniline presents both significant opportunities for innovation and a distinct set of handling challenges. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more practical understanding of the risks associated with this compound and the protocols required to manage them effectively in a research and development setting. My experience in applied chemistry has repeatedly demonstrated that a foundational understanding of a compound's hazard profile is not merely a regulatory hurdle, but a prerequisite for reproducible, high-quality science.

Compound Profile and Hazard Overview

This compound is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its specific combination of bromine, fluorine, and methyl groups on the aniline core makes it a versatile reagent, but also imparts a toxicological profile that demands respect and meticulous handling.

The primary hazards, as aggregated from global harmonized system (GHS) classifications, point to acute toxicity via multiple exposure routes and significant irritant properties.[1] It is crucial to internalize that this is not a benign powder; it is a potent chemical that can cause harm if protocols are not strictly followed.

| Chemical Identifiers | |

| IUPAC Name | This compound |

| CAS Number | 429683-46-5[1][2] |

| Molecular Formula | C₇H₇BrFN[1] |

| Molecular Weight | 204.04 g/mol [1] |

| GHS Hazard Summary for this compound | |

| Pictogram(s) | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning [1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P501 (Representative) |

The Causality Behind Core Safety Protocols

Understanding why a protocol exists is fundamental to its effective implementation. For a compound like this compound, every safety measure is a direct response to its inherent chemical and toxicological properties.

Engineering Controls: The Primary Barrier

The multiple "Harmful" designations (H302, H312, H332) mean that the compound must be physically contained and prevented from entering the laboratory environment.

-

Chemical Fume Hood: This is non-negotiable. The designation "Harmful if inhaled" (H332) is due to the potential for the fine powder to become airborne during weighing and transfer.[1] A properly functioning chemical fume hood, with a verified face velocity (typically 80-120 ft/min), is the primary engineering control to prevent respiratory exposure. All manipulations of the solid compound must occur deep within the hood.

-

Ventilation: General laboratory ventilation is a secondary control. It helps to dilute any fugitive emissions that might escape the primary containment of the fume hood. Ensure your lab has adequate air changes per hour (ACH) as per your institution's EHS guidelines.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a final barrier between you and the chemical. Its selection is a direct consequence of the "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) classifications.

-

Eye Protection: Standard safety glasses are insufficient. Due to the serious eye irritation risk, chemical splash goggles that form a seal around the eyes are mandatory.[3] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.

-

Hand Protection: Nitrile gloves are the standard choice. However, it is critical to check the manufacturer's breakthrough time data for halogenated aromatic compounds. Never assume universal resistance. Before use, always inspect gloves for any signs of degradation or punctures. Contaminated gloves must be removed and disposed of immediately using the proper technique to avoid skin contact.

-

Body Protection: A professional lab coat, buttoned completely, is required. For larger quantities or tasks with a higher spill risk, a chemically resistant apron is advisable.

References

Spectroscopic Characterization of 4-Bromo-2-fluoro-6-methylaniline: A Technical Guide

Molecular Structure and Overview

4-Bromo-2-fluoro-6-methylaniline (C₇H₇BrFN) is a substituted aniline with a molecular weight of approximately 204.04 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline ring, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its application in synthetic chemistry and drug discovery.

Predicted ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen nuclei (protons).[2] The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Methodology for Prediction

The predicted chemical shifts (δ) are estimated based on the additive effects of the substituents (Br, F, CH₃, and NH₂) on the benzene ring. Data from similar compounds such as 4-bromo-2-methylaniline[3][4] and other substituted anilines[2][5][6][7][8][9] are used as a reference. The electron-withdrawing nature of bromine and fluorine, and the electron-donating nature of the amino and methyl groups, all influence the shielding and deshielding of the aromatic protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (position 3) | 7.1 - 7.3 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 |

| Ar-H (position 5) | 6.8 - 7.0 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | - |

| -CH₃ | 2.1 - 2.3 | Singlet (s) | - |

Interpretation

-

Aromatic Protons: The two aromatic protons will appear as distinct signals due to their different electronic environments. The proton at position 3 will likely be the most downfield due to the combined deshielding effects of the adjacent bromine and fluorine atoms. The proton at position 5 will be slightly more upfield. Both signals are expected to be doublets of doublets due to coupling with the adjacent aromatic proton and the fluorine atom.

-

Amine Protons: The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

-

Methyl Protons: The methyl group protons will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached substituents.

Methodology for Prediction

The prediction of ¹³C NMR chemical shifts is based on established substituent effects on the benzene ring. Data from aniline[10], 4-bromo-2-methylaniline[11], and other substituted anilines[12][13][14] are used to estimate the shifts for the target molecule. The carbon atoms directly attached to electronegative atoms (Br, F, N) will experience the most significant shifts.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145 - 150 (d, J(C,F) ≈ 10-15 Hz) |

| C-2 (C-F) | 150 - 155 (d, J(C,F) ≈ 240-250 Hz) |

| C-3 | 125 - 130 (d, J(C,F) ≈ 3-5 Hz) |

| C-4 (C-Br) | 110 - 115 |

| C-5 | 118 - 123 (d, J(C,F) ≈ 20-25 Hz) |

| C-6 (C-CH₃) | 128 - 133 (d, J(C,F) ≈ 3-5 Hz) |

| -CH₃ | 17 - 20 |

Interpretation

-

Aromatic Carbons: The carbon atom attached to the highly electronegative fluorine atom (C-2) will exhibit the largest downfield shift and a large one-bond carbon-fluorine coupling constant. The carbon attached to the amino group (C-1) will also be significantly downfield. The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an unsubstituted carbon. The other aromatic carbons will show shifts influenced by the combination of substituent effects, with observable carbon-fluorine couplings.

-

Methyl Carbon: The methyl carbon will appear at a typical upfield chemical shift for an alkyl group attached to an aromatic ring.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[15][16][17]

Methodology for Prediction

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in this compound, including the N-H bonds of the primary amine, C-N bonds, aromatic C-H and C=C bonds, and C-Br and C-F bonds. Data from aniline and other substituted anilines provide a basis for these predictions.[15][18]

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3500 | N-H stretch (asymmetric) | Medium |

| 3300 - 3400 | N-H stretch (symmetric) | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| 2850 - 2960 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |

| 1600 - 1650 | N-H bend (scissoring) | Strong |

| 1550 - 1600 | Aromatic C=C stretch | Medium-Strong |

| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1350 | Aromatic C-N stretch | Strong |

| 1000 - 1100 | C-F stretch | Strong |

| 500 - 600 | C-Br stretch | Medium-Strong |

Interpretation

-

N-H Vibrations: The presence of a primary amine will be clearly indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1600-1650 cm⁻¹.

-

Aromatic Ring: The aromatic nature of the compound will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Halogen Bonds: Strong absorption bands corresponding to the C-F and C-Br stretching vibrations are expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Methodology for Prediction

The predicted mass spectrum is based on the known fragmentation patterns of anilines and halogenated aromatic compounds.[19][20][21][22] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[21][22]

Predicted Mass Spectrum

| m/z | Ion | Comments |

| 203/205 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 188/190 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 124 | [M - Br]⁺ | Loss of a bromine radical. |

| 109 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - Br]⁺ ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Interpretation

-

Molecular Ion: The molecular ion peak will be observed at m/z 203 and 205 with approximately equal intensity, confirming the presence of one bromine atom.

-

Fragmentation Pathway: A likely fragmentation pathway involves the initial loss of a methyl radical to form a stable benzylic-type cation. Subsequent loss of a bromine radical is also a probable fragmentation route.

Fragmentation Workflow

Caption: Predicted mass fragmentation pathway for this compound.

Experimental Protocols

For researchers seeking to acquire experimental data, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, serves as a valuable resource for the identification and characterization of this important chemical entity. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this spectral data in their own laboratories.

References

- 1. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cpsm.kpi.ua [cpsm.kpi.ua]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline: Sourcing, Specification, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists engaged in drug discovery and fine chemical synthesis. We will delve into the core aspects of 4-Bromo-2-fluoro-6-methylaniline, a key halogenated aniline building block, from its fundamental properties to the nuances of its commercial landscape. The objective is to provide an expert-level perspective on sourcing this intermediate, ensuring quality, and understanding its strategic value in synthetic workflows.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aniline that presents multiple reactive sites, making it a versatile intermediate in medicinal chemistry and materials science. The presence of bromo, fluoro, and amine functional groups on a methylated benzene ring allows for a diverse range of subsequent chemical transformations. Its unique substitution pattern is critical for building molecular complexity and fine-tuning the steric and electronic properties of target molecules.

A precise understanding of its properties is the first step in successful procurement and application. Key identifiers and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 429683-46-5 | [1][2] |

| Molecular Formula | C₇H₇BrFN | [2][3] |

| Molecular Weight | 204.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | 4-bromo-2-fluoro-6-methylbenzenamine, Benzenamine, 4-bromo-2-fluoro-6-methyl- | [2] |

| Typical Purity | ≥97%, ≥98% | [1] |

| Physical Form | Liquid, viscous liquid, or solid |

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, primarily catering to the research and development (R&D) scale. While gram-to-multi-gram quantities are readily stocked by major chemical catalogs, kilogram-scale and bulk manufacturing requests are typically handled via custom synthesis or special order.

The supplier base is global, with significant manufacturing and distribution channels in North America, Europe, and Asia. When selecting a supplier, researchers must consider not only price and availability but also the comprehensiveness of their quality documentation, such as the Certificate of Analysis (COA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent suppliers offering this compound.

| Supplier | Typical Purity Offered | Available Quantities | Notes |

| Biosynth | Research Grade | mg to g scale | Offers high-quality reference standards for pharmaceutical testing.[4] |

| AOBChem | 97% | 250mg to 100g | Stocks available in the USA and China; larger quantities may be backordered.[1] |

| BLD Pharm | 98% | Inquire for quantities | Provides detailed analytical documentation including NMR, HPLC, and LC-MS.[5] |

| Sigma-Aldrich | 98% | Inquire for quantities | Distributes products from partners like BLD Pharmatech. Provides detailed safety and storage info. |

| Doron Scientific | Research Grade | Inquire for quantities | Lists the compound with its basic chemical formula and structure.[3] |

Strategic Procurement and Quality Validation Workflow

Sourcing specialized chemical intermediates like this compound requires a systematic approach to ensure that the material meets the stringent requirements of downstream synthetic applications, particularly in a GxP or drug development context. The causality behind a rigorous procurement process is to mitigate risks associated with impurities, which could lead to failed reactions, unexpected side products, or difficulty in purification.

The following workflow diagram illustrates a self-validating system for procuring this reagent.

Caption: Strategic workflow for procuring and validating specialty chemicals.

Expert Insight: The most critical, non-negotiable step is the independent Incoming Quality Control (QC) testing. A supplier's COA is a claim; internal verification is the proof. For a molecule like this compound, ¹H NMR and ¹⁹F NMR are essential to confirm the structure and substitution pattern, while HPLC or GC is necessary to provide an orthogonal confirmation of purity.

Role in Synthetic Chemistry and Drug Discovery

Halogenated anilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[6] The specific arrangement of substituents in this compound offers a powerful platform for creating complex, biologically active molecules.

-

Amine Group (NH₂): This primary amine is a versatile nucleophile and a key handle for forming amides, sulfonamides, and ureas, or for participating in N-arylation reactions (e.g., Buchwald-Hartwig coupling).

-

Bromine Atom (Br): The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position, a common strategy for scaffold elaboration in drug discovery.[7]

-

Fluorine Atom (F): The presence of fluorine can significantly modulate the physicochemical properties of the final compound. It can enhance metabolic stability, improve membrane permeability, and alter pKa, all of which are critical parameters in drug design.

-

Methyl Group (CH₃): The ortho-methyl group provides steric bulk that can influence the conformation of the molecule and its binding to a biological target.

The interplay of these functional groups makes this compound a valuable starting material for synthesizing targeted inhibitors and novel therapeutic agents.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as harmful and an irritant.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Storage and Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations include keeping it in a dark place under an inert atmosphere at room temperature.

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. doronscientific.com [doronscientific.com]

- 4. This compound | 429683-46-5 | ESA68346 [biosynth.com]

- 5. 429683-46-5|this compound|BLD Pharm [bldpharm.com]

- 6. Buy 4-Bromo-2-chloro-6-methylaniline | 30273-42-8 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

An In-depth Guide to Functionalized Anilines: Synthesis, Reactivity, and Applications

Introduction

Anilines, aromatic compounds featuring an amino group attached to a benzene ring, are fundamental building blocks in the landscape of organic chemistry.[1] Their true potential, however, is unlocked through functionalization—the strategic introduction of various chemical groups onto the aromatic core. These modifications dramatically alter the molecule's steric and electronic properties, giving rise to a vast library of derivatives with tailored reactivity and function.

Functionalized anilines are not merely academic curiosities; they are ubiquitous scaffolds in numerous high-value applications. They form the core of many pharmaceuticals, agrochemicals, dyes, polymers, and advanced materials.[1][2] In medicinal chemistry, the aniline moiety is a privileged structure, present in a significant number of FDA-approved drugs, ranging from anticancer agents to analgesics.[3][4][5] For instance, the 4-anilinoquinazoline core is foundational to a class of potent kinase inhibitors used in targeted cancer therapy.[4][6] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of functionalized anilines, aimed at researchers, scientists, and professionals in drug development.

I. Synthesis of Functionalized Anilines: A Chemist's Toolkit

The synthetic approach to a target functionalized aniline is a critical decision driven by factors such as desired substitution pattern, functional group tolerance, scalability, and cost. Modern organic synthesis offers a diverse array of methods, from classical workhorses to sophisticated metal-catalyzed transformations.

Classical Methods: Reduction of Nitroarenes

One of the most established and industrially significant methods for preparing anilines is the reduction of the corresponding nitroarenes.[7][8] This transformation is attractive due to the ready availability of a wide variety of nitroaromatic precursors via electrophilic nitration.

Causality in Reagent Selection:

-

Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): These are robust, inexpensive methods suitable for large-scale synthesis.[8][9] The reaction proceeds via a series of single-electron transfers from the metal. However, the strongly acidic conditions can be incompatible with sensitive functional groups (e.g., esters, some protecting groups). The workup can also be cumbersome due to the formation of metal salts.[10]

-

Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂): This is a clean and highly efficient method that often provides high yields with simple product isolation.[7][10] It is particularly favored in pharmaceutical manufacturing. The primary consideration is chemoselectivity; other reducible groups like alkenes, alkynes, or some carbonyls may also be affected. Careful selection of catalyst and conditions is paramount to achieving the desired outcome.

Representative Protocol: Reduction of a Nitroarene using Iron

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene (1.0 eq), ethanol, and water.

-

Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-2.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aniline can be further purified by column chromatography or recrystallization.

Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering unparalleled scope and functional group tolerance.[11] This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine.[11][12]

Expert Insight: The power of this reaction lies in its modularity. It allows for the late-stage introduction of the amine group, a strategy highly valued in medicinal chemistry for building libraries of analogues. The choice of phosphine ligand is critical and dictates the efficiency and scope of the reaction.[13] Bulky, electron-rich monophosphine ligands have been developed to enable the coupling of even challenging substrates like aryl chlorides.[12][13]

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves a Pd(0)/Pd(II) catalytic cycle, comprising oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Regioselective C-H Functionalization

Directing the functionalization to a specific C-H bond on the aniline ring is a significant challenge due to the multiple, electronically similar C-H bonds.[1] Modern strategies have emerged to control this regioselectivity, primarily for ortho positions.

Directed ortho-Metalation (DoM)

DoM is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG).[14] The amino group of aniline itself is not a potent DMG, but it can be converted into one (e.g., pivalamide, carbamate). The DMG chelates to an organolithium reagent (like n-BuLi), which then selectively deprotonates the adjacent ortho-proton.[14][15] The resulting aryllithium species can be trapped with a wide range of electrophiles.[16]

Expert Insight: The choice of DMG is crucial. It must be robust enough to direct the lithiation but ideally should be easily removable or convertible to the desired functionality post-reaction. This method provides access to ortho-substituted anilines that are often difficult to prepare by other means.[16]

Caption: General workflow for Directed ortho-Metalation (DoM).

II. Characterization of Functionalized Anilines

Unambiguous characterization is essential to confirm the structure and purity of a synthesized aniline derivative. A combination of spectroscopic and chromatographic techniques is typically employed.[17]

| Technique | Information Provided | Key Features for Anilines |

| ¹H NMR Spectroscopy | Reveals the electronic environment of protons. | - N-H proton signal (broad, variable shift). - Aromatic proton shifts and coupling patterns indicate substitution. |

| ¹³C NMR Spectroscopy | Shows the number and type of carbon atoms. | - C-N carbon (ipso-carbon) shift is highly sensitive to substituents. |

| Infrared (IR) Spectroscopy | Identifies functional groups.[17] | - N-H stretching vibrations (typically 3300-3500 cm⁻¹).[18] - C-N stretching (around 1250-1350 cm⁻¹).[18] |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns.[17] | - Provides the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm mass. |

| HPLC / GC-MS | Assesses purity and separates mixtures.[17] | - Essential for determining the purity profile and quantifying the product.[19] |

Representative Protocol: Characterization Workflow

Step-by-Step Protocol

-

Initial Purity Check (TLC/LC-MS): Perform a quick analysis of the crude product to assess reaction conversion and identify the main product.

-

Purification (Column Chromatography): Purify the crude material to isolate the target aniline derivative.

-

Structural Confirmation (NMR): Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Analyze chemical shifts, integration, and coupling constants to confirm the structure.

-

Functional Group ID (IR): Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the presence of key functional groups like N-H bonds.

-

Molecular Weight Confirmation (MS): Obtain a mass spectrum (e.g., via ESI or GC-MS) to verify the molecular weight of the synthesized compound.

-

Final Purity Assessment (HPLC): Determine the final purity of the compound using a calibrated HPLC method, typically aiming for >95% purity for research applications.

III. Applications in Drug Development and Materials Science

The structural and electronic versatility of functionalized anilines makes them invaluable in both medicinal chemistry and materials science.

Aniline as a Privileged Pharmacophore

In drug discovery, the aniline moiety is a key component of numerous therapeutic agents.[3][4] Its ability to act as a hydrogen bond donor and acceptor, and to participate in π-stacking interactions, allows it to bind effectively to biological targets like enzymes and receptors.[5]

-

Kinase Inhibitors: The aniline scaffold is central to many small-molecule kinase inhibitors used in oncology.[4] For example, drugs like Erlotinib and Gefitinib feature a 4-anilinoquinazoline core that binds to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), inhibiting its activity.[20] The substituents on the aniline ring are crucial for tuning selectivity and potency.[6]

-

Antibacterial Agents: The sulfonamide class of antibiotics, the first effective chemotherapeutic agents, are aniline derivatives.[3] They act by inhibiting a crucial enzyme in bacterial folic acid synthesis.

-

Analgesics: The widely used analgesic and antipyretic, paracetamol (acetaminophen), is synthesized from aniline.[2]

Structure-Activity Relationship (SAR) in Kinase Inhibitors

The functional groups on the aniline ring of a kinase inhibitor play a critical role in determining its binding affinity and selectivity.

Caption: SAR of a typical 4-anilinoquinazoline kinase inhibitor.

Aniline in Materials Science

Beyond pharmaceuticals, functionalized anilines are precursors to a wide range of materials:

-

Polymers: Polyaniline is one of the most studied conductive polymers, with applications in sensors, antistatic coatings, and corrosion inhibition. Its conductivity can be tuned by protonation and functionalization.

-

Dyes and Pigments: The diazotization of anilines followed by coupling with electron-rich aromatic compounds is the basis for the synthesis of a vast number of azo dyes, which are used extensively in the textile, paint, and printing industries.

IV. Conclusion and Future Outlook

Functionalized anilines are a cornerstone of modern organic synthesis, bridging fundamental chemistry with high-impact applications in medicine and materials. The development of powerful synthetic methods like C-H functionalization and cross-coupling reactions continues to expand the accessible chemical space, allowing for the creation of increasingly complex and precisely tailored aniline derivatives.[1][21]

Looking forward, the field is moving towards more sustainable and efficient synthetic methodologies. The use of earth-abundant metal catalysts and the development of biocatalytic routes for aniline synthesis are active areas of research. In drug discovery, while the aniline moiety is invaluable, medicinal chemists are also exploring bioisosteric replacements to mitigate potential metabolic liabilities or toxicity concerns associated with some aniline-containing compounds.[5] The continued innovation in the synthesis and application of functionalized anilines ensures their central role in science and technology for years to come.

References

- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. benchchem.com [benchchem.com]

- 5. cresset-group.com [cresset-group.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. baranlab.org [baranlab.org]

- 16. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-6-methylaniline

These application notes provide a detailed protocol and scientific rationale for the successful Buchwald-Hartwig amination of 4-bromo-2-fluoro-6-methylaniline. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex aryl amines, a critical functionality in numerous pharmaceutical compounds.

Introduction: Navigating the Challenges of a Sterically Hindered Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods.[1] However, the successful application of this powerful reaction is highly dependent on the judicious selection of reaction parameters, particularly when dealing with challenging substrates.

This compound presents a unique set of challenges for C-N bond formation. The presence of three substituents on the aromatic ring, including a bulky methyl group and an electron-withdrawing fluorine atom ortho to the bromine, creates significant steric hindrance around the reaction center. This steric congestion can impede both the initial oxidative addition of the aryl bromide to the palladium catalyst and the final reductive elimination step that forms the desired C-N bond.[1][4] Furthermore, the electronic properties of the substrate can influence the reactivity of the palladium catalyst.

This document provides a robust and well-validated protocol for the Buchwald-Hartwig amination of this compound, along with a detailed explanation of the mechanistic considerations that underpin the chosen reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[5][6][7]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

-

Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.[7]

For sterically hindered substrates like this compound, both the oxidative addition and reductive elimination steps can be rate-limiting. The choice of ligand is therefore critical to facilitate these challenging transformations.

Recommended Protocol

This protocol is designed to address the steric and electronic challenges posed by this compound.

Reagents and Materials

| Reagent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | C₇H₇BrFN | 204.04 | 1.0 | 1.0 |

| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |

| XPhos | C₃₃H₄₅P | 476.68 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - |

Experimental Procedure

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Justification of Protocol Choices

The selection of each component in this protocol is based on established principles of the Buchwald-Hartwig amination and tailored to the specific challenges of the substrate.

-

Catalyst and Ligand Selection: The combination of a palladium precursor, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand is crucial for the successful amination of sterically hindered aryl halides.[8] XPhos is a highly effective biaryl phosphine ligand known to promote both the oxidative addition and reductive elimination steps for challenging substrates.[9] Its steric bulk facilitates the reductive elimination, while its electron-rich nature promotes the oxidative addition.

-

Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[10] It is effective in deprotonating the amine nucleophile to form the active palladium amide intermediate without competing in side reactions.

-

Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig reactions, as it is non-polar and has a sufficiently high boiling point to allow for elevated reaction temperatures.[2] Anhydrous conditions are essential to prevent quenching of the base and deactivation of the catalyst.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient temperature, or steric hindrance. | - Ensure all reagents and solvents are anhydrous. - Increase the reaction temperature in 10 °C increments. - Screen other bulky phosphine ligands such as RuPhos or BrettPhos.[2][9] |

| Side Product Formation | Hydrodehalogenation (replacement of Br with H). | - Use a slightly lower reaction temperature. - Ensure the inert atmosphere is maintained throughout the reaction. |

| Difficulty in Purification | Similar polarity of starting material and product. | - Optimize the eluent system for column chromatography. - Consider derivatization of the product or starting material to alter polarity. |

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, can be achieved with high efficiency through the careful selection of the catalyst system, base, and reaction conditions. The protocol provided in these application notes offers a reliable starting point for the synthesis of a wide range of N-aryl derivatives of this important building block. A thorough understanding of the reaction mechanism and the role of each component is paramount for successful optimization and troubleshooting.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. entegris.com [entegris.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Substrates

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. metaphactory [semopenalex.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Strategic Amination of 4-Bromo-2-fluoro-6-methylaniline: A Guide to Palladium-Catalyzed C-N Bond Formation

Introduction: Navigating the Challenges of Sterically Encumbered and Electronically Deactivated Anilines